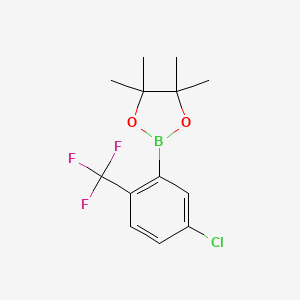

5-Chloro-2-(trifluoromethyl)phenylboronic acid pinacol ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Chloro-2-(trifluoromethyl)phenylboronic acid pinacol ester is a boronic acid derivative with a trifluoromethyl group and a chlorine atom on the phenyl ring. This compound is widely used in organic synthesis, particularly in cross-coupling reactions, due to its ability to form stable boronic esters.

Synthetic Routes and Reaction Conditions:

Boronic Acid Formation: The synthesis typically starts with the reaction of 5-chloro-2-(trifluoromethyl)benzene with a boronic acid reagent, such as bis(pinacolato)diboron, in the presence of a catalyst like palladium or nickel.

Pinacol Ester Formation: The resulting boronic acid is then esterified with pinacol (2,3-dimethyl-2,3-butanediol) under mild conditions to form the pinacol ester.

Industrial Production Methods:

Batch Process: The compound is synthesized in a batch reactor, where the reagents are added sequentially under controlled temperature and pressure conditions.

Continuous Flow Process: For large-scale production, a continuous flow process can be employed, where the reagents are continuously fed into a reactor, and the product is continuously removed.

Types of Reactions:

Cross-Coupling Reactions: The compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Oxidation and Reduction Reactions: It can undergo oxidation to form phenolic derivatives or reduction to form boronic acids.

Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with various nucleophiles.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and a solvent like toluene or water.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Biaryl Compounds: Resulting from Suzuki-Miyaura coupling.

Phenolic Derivatives: Resulting from oxidation.

Boronic Acids: Resulting from reduction.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the molecular formula C14H17BClF3O2 and a molecular weight of approximately 306.52 g/mol. Its unique structural features include:

- Chloro Group : Positioned at the 5-position of the phenyl ring.

- Trifluoromethyl Group : Located at the 2-position, enhancing reactivity and biological activity.

- Pinacol Ester Moiety : Commonly used as a protecting group in organic synthesis for boronic acids.

These features contribute to its utility in various chemical reactions, particularly in forming carbon-carbon bonds through Suzuki-Miyaura coupling reactions, which are pivotal in synthesizing complex organic molecules.

Applications in Organic Synthesis

1. Suzuki-Miyaura Coupling Reactions

- 5-Chloro-2-(trifluoromethyl)phenylboronic acid pinacol ester serves as an essential reagent in Suzuki-Miyaura cross-coupling reactions. The presence of the chloro and trifluoromethyl groups can enhance the reactivity of the boronic acid, facilitating the formation of biaryl compounds that are valuable in pharmaceuticals and materials science.

2. Protecting Group in Organic Synthesis

- The pinacol ester acts as a protecting group for boronic acids, allowing for selective functionalization of other reactive sites on a molecule without interfering with the boron functionality. This is crucial in multi-step synthetic pathways where protection-deprotection strategies are employed.

Medicinal Chemistry Applications

1. Drug Development

- The incorporation of fluorine atoms, particularly trifluoromethyl groups, is a well-established strategy to enhance the pharmacokinetic properties of drug candidates, including metabolic stability and membrane permeability. This compound's structural characteristics make it a candidate for developing novel therapeutic agents.

2. Biological Activity Studies

- Research indicates that this compound exhibits biological activities that may include enzyme inhibition or modulation of specific biochemical pathways. Such studies are vital for understanding its potential therapeutic applications and mechanisms of action.

Material Science Applications

Recent studies have explored the use of organoboron compounds like this compound in material science. These compounds have shown promise due to their unique electrical properties and potential for self-assembly, which could lead to innovative materials with specific functionalities.

Mécanisme D'action

The compound exerts its effects through its ability to form stable boronic esters, which are essential intermediates in cross-coupling reactions. The boronic acid moiety reacts with organohalides in the presence of a palladium catalyst to form biaryl compounds. The trifluoromethyl group enhances the stability and reactivity of the compound, making it a valuable reagent in organic synthesis.

Comparaison Avec Des Composés Similaires

3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Another halogenated compound used in cross-coupling reactions.

2-Chloro-5-(trifluoromethyl)benzene: A precursor in the synthesis of boronic acids.

Uniqueness: 5-Chloro-2-(trifluoromethyl)phenylboronic acid pinacol ester is unique due to its combination of a trifluoromethyl group and a boronic acid moiety, which enhances its reactivity and stability compared to similar compounds.

Activité Biologique

5-Chloro-2-(trifluoromethyl)phenylboronic acid pinacol ester is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its synthesis, properties, biological activities, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C₁₃H₁₅BClF₃O₂

- Molecular Weight : 306.52 g/mol

- CAS Number : 942069-65-0

- Purity : 97% .

Synthesis

The synthesis of this compound typically involves the reaction of 5-chloro-2-(trifluoromethyl)phenylboronic acid with pinacol in the presence of a catalyst. This reaction results in the formation of the pinacol ester, which can be purified through recrystallization or chromatography.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of phenylboronic acids and their derivatives. The biological activity of this compound has been evaluated against various microorganisms.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | Moderate activity observed |

| Aspergillus niger | Higher activity compared to E. coli |

| Escherichia coli | MIC lower than that of AN2690 |

| Bacillus cereus | MIC lower than that of AN2690 |

The compound exhibits moderate antifungal activity against Candida albicans, with more pronounced effects against Aspergillus niger and certain bacterial strains like Escherichia coli and Bacillus cereus. Notably, its MIC values against these bacteria suggest a potential for use as an antibacterial agent .

The proposed mechanism for the antimicrobial action of boronic acids involves their ability to inhibit leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis in bacteria and fungi. The binding affinity of the cyclic isomer of the compound to the active site of LeuRS has been supported by docking studies, indicating a similar mechanism to that of the antifungal drug Tavaborole .

Case Studies

-

Antimicrobial Efficacy :

A study investigated the efficacy of this compound against various pathogens. The results demonstrated that this compound showed significant antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains . -

Structure-Activity Relationship (SAR) :

Research into the SAR of related phenylboronic acids has revealed that substituents such as trifluoromethyl enhance lipophilicity and biological activity. The presence of a chlorine atom also contributes to increased acidity and reactivity, which may improve binding interactions with biological targets . -

Comparative Analysis :

Comparative studies with other boronic esters have shown that this compound exhibits superior activity against certain bacterial strains when compared to traditional antibiotics .

Propriétés

IUPAC Name |

2-[5-chloro-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BClF3O2/c1-11(2)12(3,4)20-14(19-11)10-7-8(15)5-6-9(10)13(16,17)18/h5-7H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPHSWGHVEFVMDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BClF3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.